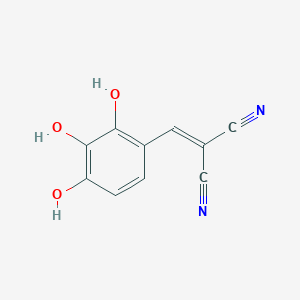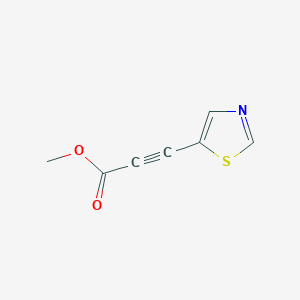![molecular formula C38H29BN2O2S2 B13149775 {5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid CAS No. 651329-39-4](/img/structure/B13149775.png)
{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid is a complex organoboron compound It features a boronic acid group attached to a bithiophene core, which is further substituted with diphenylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid typically involves multiple steps. One common method includes the following steps:
Formation of the bithiophene core: This can be achieved through a coupling reaction between two thiophene units.
Introduction of diphenylamino groups: This step involves the substitution of hydrogen atoms on the phenyl rings with diphenylamino groups using appropriate reagents and catalysts.
Attachment of the boronic acid group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the bithiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce new functional groups to the diphenylamino moieties .
Wissenschaftliche Forschungsanwendungen
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the development of biosensors and diagnostic tools due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Wirkmechanismus
The mechanism of action of (5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diol-containing molecules, making it useful in sensing and separation applications. Additionally, the diphenylamino groups can participate in electron transfer processes, contributing to the compound’s electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with a single phenyl ring.
(3,5-Diphenylphenyl)boronic acid: Similar in structure but lacks the bithiophene core.
2,2’-Bithiophene-5-boronic acid pinacol ester: Contains a bithiophene core but different substituents
Uniqueness
(5’-(3,5-Bis(diphenylamino)phenyl)-[2,2’-bithiophen]-5-yl)boronic acid is unique due to its combination of a bithiophene core and diphenylamino groups, which impart distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .
Eigenschaften
CAS-Nummer |
651329-39-4 |
|---|---|
Molekularformel |
C38H29BN2O2S2 |
Molekulargewicht |
620.6 g/mol |
IUPAC-Name |
[5-[5-[3,5-bis(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C38H29BN2O2S2/c42-39(43)38-24-23-37(45-38)36-22-21-35(44-36)28-25-33(40(29-13-5-1-6-14-29)30-15-7-2-8-16-30)27-34(26-28)41(31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-27,42-43H |
InChI-Schlüssel |
IWTMEUYYRQOKFA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)C3=CC(=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















